

# Technical Guide: 4-Chloro-3-methoxypyridine-2-carboxylic acid

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## Compound of Interest

Compound Name: 4-Chloro-3-methoxypyridine-2-carboxylic acid

Cat. No.: B060417

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CAS Number: 170621-86-0

This technical guide provides an in-depth overview of **4-Chloro-3-methoxypyridine-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's properties, a proposed synthesis protocol, and its potential relevance in medicinal chemistry.

## Compound Data

A summary of the key physicochemical properties of **4-Chloro-3-methoxypyridine-2-carboxylic acid** is presented below.

Property	Value	Reference
CAS Number	170621-86-0	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>3</sub>	
Molecular Weight	187.58 g/mol	
Appearance	White powder	
Purity	Typically ≥97%	
Boiling Point	328.5 °C at 760 mmHg	
Density	1.43 g/cm <sup>3</sup>	
Storage	Room temperature, sealed container	

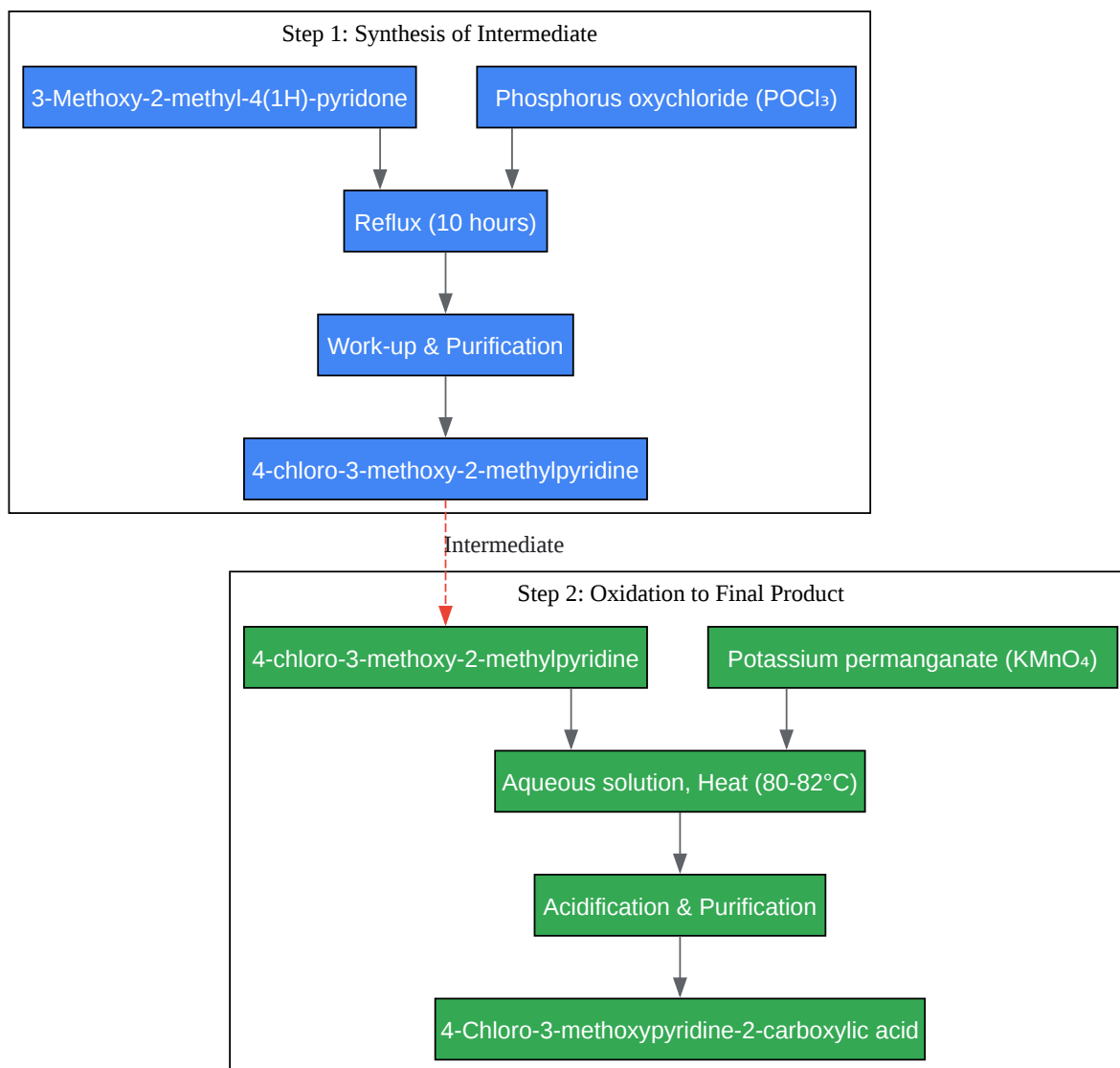
## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-Chloro-3-methoxypyridine-2-carboxylic acid** is not readily available in the cited literature, a plausible and detailed two-step experimental approach can be proposed. This method is based on established chemical transformations for structurally related compounds: the chlorination of a pyridone to form the substituted chloromethylpyridine, followed by the oxidation of the methyl group to a carboxylic acid.

### Proposed Synthetic Pathway

The proposed synthesis involves two main stages:

- Step 1: Synthesis of the intermediate, 4-chloro-3-methoxy-2-methylpyridine.
- Step 2: Oxidation of the intermediate to yield the final product, **4-Chloro-3-methoxypyridine-2-carboxylic acid**.



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Proposed two-step synthesis of **4-Chloro-3-methoxypyridine-2-carboxylic acid**.

## Detailed Experimental Protocol

### Step 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine

This protocol is adapted from the synthesis of the aforementioned intermediate.[\[2\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).
- **Chlorination:** Heat the suspension to reflux and maintain for 10 hours.
- **Quenching and Extraction:** After reflux, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride. To the oily residue, add toluene and evaporate again to remove residual POCl<sub>3</sub>. Add chloroform and water to the residue. Separate the chloroform layer.
- **Work-up:** Make the aqueous layer alkaline with potassium carbonate and extract with chloroform. Combine all chloroform extracts, wash with water, and dry over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>).
- **Purification:** Evaporate the solvent. Purify the resulting residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.

### Step 2: Oxidation to **4-Chloro-3-methoxypyridine-2-carboxylic acid**

This protocol is a generalized method for the oxidation of methylpyridines to their corresponding carboxylic acids.[\[3\]](#)[\[4\]](#)

- **Reaction Setup:** In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the 4-chloro-3-methoxy-2-methylpyridine (0.1 mol) obtained from Step 1 and 200 mL of water.
- **Oxidation:** Slowly heat the mixture. When the temperature reaches 75°C, add potassium permanganate (KMnO<sub>4</sub>) powder (39.5 g, 0.25 mol) in portions. Control the temperature between 80-82°C and ensure each portion of KMnO<sub>4</sub> has reacted (indicated by the disappearance of the purple color) before adding the next.

- **Isolation of Salt:** After the final addition of  $\text{KMnO}_4$ , maintain the temperature and stir for an additional 30 minutes. Filter the hot solution to remove manganese dioxide ( $\text{MnO}_2$ ). Wash the filter cake with hot water.
- **Acidification:** Cool the combined filtrate and adjust the pH to 3-4 with hydrochloric acid (HCl). This will precipitate the carboxylic acid.
- **Purification:** Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold water, and dry to obtain **4-Chloro-3-methoxypyridine-2-carboxylic acid**. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[\[3\]](#)

## Role in Drug Development and Medicinal Chemistry

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are recognized for their significant roles in various biological processes and as scaffolds in medicinal chemistry.

## General Biological Significance of Picolinic Acid Derivatives

Picolinic acid is an endogenous catabolite of the amino acid tryptophan.[\[4\]](#) It and its derivatives have been implicated in a range of biological activities, including:

- **Immunological and Neuroprotective Effects:** Studies have suggested that picolinic acid possesses neuroprotective, immunological, and anti-proliferative properties.[\[5\]](#)
- **Metal Chelation:** As a bidentate chelating agent, picolinic acid can form stable complexes with various metal ions, which is crucial for their transport and absorption in biological systems.[\[4\]](#)
- **Antimicrobial and Antiviral Activity:** Certain derivatives of picolinic acid have been investigated for their potential as antimicrobial and antiviral agents.[\[1\]](#)
- **Enzyme Inhibition:** The structural motif of substituted pyridine carboxylic acids is present in various pharmacologically active molecules, where it can play a role in binding to enzyme active sites.

While specific biological activities or signaling pathway involvements for **4-Chloro-3-methoxypyridine-2-carboxylic acid** have not been detailed in the reviewed literature, its structural similarity to other biologically active picolinic acids suggests its potential as an intermediate or a lead compound in drug discovery. The chloro and methoxy substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating novel therapeutic agents.

## Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Chloro-3-methoxypyridine-2-carboxylic acid** is not available in the provided search results. However, based on its structure, the following characteristic signals would be expected:

- $^1\text{H}$  NMR: A broad singlet in the 10-12 ppm region for the carboxylic acid proton, signals for the aromatic pyridine proton, and a singlet for the methoxy group protons.[6]
- $^{13}\text{C}$  NMR: A signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range, in addition to signals for the carbons of the pyridine ring and the methoxy group.[6]
- IR Spectroscopy: A broad O-H stretching absorption from 2500-3300  $\text{cm}^{-1}$  and a strong C=O stretching absorption around 1710  $\text{cm}^{-1}$  are characteristic of a carboxylic acid group.[6]
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of -OH (M-17) and -COOH (M-45) fragments.[6]

Researchers working with this compound should perform standard spectroscopic analyses to confirm its identity and purity.

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## References

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